Product packaging for 2,5-Difluoro-4-hydrazinylbenzonitrile(Cat. No.:CAS No. 129946-63-0)

2,5-Difluoro-4-hydrazinylbenzonitrile

Cat. No.: B147823
CAS No.: 129946-63-0
M. Wt: 169.13 g/mol
InChI Key: PCCAOKUPWXCHHG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Fluorinated organic compounds have garnered immense attention in medicinal chemistry, with approximately 20-25% of all approved small-molecule pharmaceuticals containing at least one fluorine atom. researchgate.net The introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical and biological properties. researchgate.net Fluorine's high electronegativity and small atomic size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. researchgate.netmdpi.com

Role of Hydrazinyl Moieties in Contemporary Chemical Biology and Material Science

The hydrazinyl moiety (-NHNH2) is a versatile functional group with significant applications in both chemical biology and material science. In the realm of medicinal chemistry, hydrazides and hydrazones (derivatives of hydrazines) are known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govrsc.org The hydrazinyl group can act as a linker to connect different molecular fragments and can participate in hydrogen bonding interactions, which are critical for molecular recognition at biological targets. nih.govresearchgate.net

In material science, the reactivity of the hydrazinyl group is harnessed for the synthesis of functional materials. For instance, hydrazinyl-based compounds are being explored for their nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. tandfonline.comrawdatalibrary.net Furthermore, hydrazine (B178648) and its derivatives are utilized in the synthesis of metal nanoparticle-functionalized membranes, demonstrating their utility in creating advanced materials with catalytic properties. nih.gov

Overview of Current Research Trajectories Involving 2,5-Difluoro-4-hydrazinylbenzonitrile and Analogues

Current research involving this compound is predominantly focused on its application as a key intermediate in the synthesis of heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govnih.gov These derivatives are being actively investigated as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govrsc.org

The synthesis of these kinase inhibitors typically involves the condensation of this compound with a suitable β-dicarbonyl compound or its equivalent, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov Structure-activity relationship (SAR) studies on these synthesized analogues aim to optimize their inhibitory activity and selectivity against specific kinases by modifying the substituents on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The fluorinated benzonitrile portion of the parent molecule often plays a crucial role in the binding of these inhibitors to the target kinase.

While the primary focus remains on medicinal chemistry applications, the unique combination of a fluorinated aromatic system and a reactive hydrazinyl group in this compound suggests potential for its exploration in the development of novel functional materials, although this area is less explored. The ongoing research underscores the importance of this compound as a versatile building block for the creation of new molecular entities with significant therapeutic and technological potential.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 129946-63-0
Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
IUPAC Name This compound
Synonyms 4-Cyano-2,5-difluorophenylhydrazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2N3 B147823 2,5-Difluoro-4-hydrazinylbenzonitrile CAS No. 129946-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-5-2-7(12-11)6(9)1-4(5)3-10/h1-2,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAOKUPWXCHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)NN)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448339
Record name 2,5-difluoro-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129946-63-0
Record name 2,5-difluoro-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Chemical Reactivity and Transformational Pathways of 2,5 Difluoro 4 Hydrazinylbenzonitrile

Reactions Involving the Hydrazinyl Functional Group

The hydrazinyl (-NHNH₂) group is a potent nucleophile, owing to the alpha-effect of the adjacent nitrogen atoms. This characteristic drives its reactivity, particularly in condensation, cyclization, and acylation reactions.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones. researchgate.net This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration to yield a stable hydrazone. nih.gov Hydrazones are compounds characterized by the R₁R₂C=NNH₂ functional group. minarjournal.com

When 2,5-Difluoro-4-hydrazinylbenzonitrile reacts with various carbonyl compounds, it forms the corresponding (E/Z)-2,5-difluoro-4-(2-alkylidenehydrazinyl)benzonitriles. The reaction is generally high-yielding and straightforward. researchgate.net

Under certain conditions, particularly when the stoichiometry involves two equivalents of a carbonyl compound to one equivalent of hydrazine (B178648), symmetrical azines can be formed. researchgate.netrsc.org However, with a substituted hydrazine like this compound, the primary product with aldehydes and ketones is the corresponding hydrazone.

Table 1: Examples of Carbonyl Reactants for Hydrazone Formation This table is interactive. Click on the headers to sort.

Carbonyl Compound Product Class
Benzaldehyde Aromatic Aldehyde Hydrazone
Acetone Aliphatic Ketone Hydrazone
Cyclohexanone Cyclic Ketone Hydrazone
4-Methoxybenzaldehyde Substituted Aromatic Hydrazone
2-Butanone Aliphatic Ketone Hydrazone

The hydrazones derived from this compound are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. mdpi.com These reactions can proceed through either intramolecular or intermolecular pathways, leading to the formation of stable ring systems which are significant scaffolds in pharmaceuticals and materials science. organic-chemistry.orgfrontiersin.orgresearchgate.net

For example, the reaction of a hydrazone with a compound containing a suitable electrophilic center can lead to cyclization. A classic transformation is the Fischer indole (B1671886) synthesis, although it requires specific reactants. More commonly, hydrazones can be used to synthesize pyrazoles, pyrazolines, and other related five-membered heterocycles. clockss.org Intermolecular reactions, such as three-component reactions involving an aldehyde, an alkyne, and the hydrazine, can also be employed to construct complex heterocyclic systems in a single step. mdpi.com

Common Heterocyclic Systems Synthesized from Hydrazine Derivatives:

Pyrazoles: Often formed from the reaction of hydrazines with 1,3-dicarbonyl compounds.

Pyridazinones: Can be synthesized through the reaction of hydrazines with γ-keto acids.

Triazoles: Synthesized via various routes, including the reaction of hydrazines with compounds containing adjacent nitrogen functionalities. frontiersin.org

Indazoles: Can be formed via intramolecular cyclization, particularly if a labile group is present ortho to a carbonyl function that has formed a hydrazone. researchgate.net

The nucleophilic nature of the hydrazinyl group allows for facile acylation and sulfonylation reactions. These transformations are typically achieved by treating this compound with acyl chlorides, acid anhydrides, or sulfonyl chlorides, usually in the presence of a base to neutralize the HCl by-product.

Acylation: Reaction with an acylating agent (e.g., acetyl chloride or benzoyl chloride) yields an N-acylhydrazide, also known as a hydrazide. This reaction attaches an acyl group (R-C=O) to the terminal nitrogen atom.

Sulfonylation: Similarly, reaction with a sulfonylating agent (e.g., p-toluenesulfonyl chloride) results in the formation of an N-sulfonylhydrazide, introducing a sulfonyl group (R-SO₂) to the hydrazine moiety.

Table 2: Common Acylating and Sulfonylating Agents This table is interactive. Click on the headers to sort.

Reagent Type Example Reagent Product Functional Group
Acyl Chloride Acetyl Chloride N-Acylhydrazide
Acyl Chloride Benzoyl Chloride N-Acylhydrazide
Acid Anhydride Acetic Anhydride N-Acylhydrazide
Sulfonyl Chloride p-Toluenesulfonyl Chloride N-Sulfonylhydrazide
Sulfonyl Chloride Methanesulfonyl Chloride N-Sulfonylhydrazide

Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org This allows it to undergo a range of nucleophilic additions and other transformations.

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. libretexts.org This intermediate is stable to further addition. Subsequent acidic workup hydrolyzes the imine to yield a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.org

Reduction to Primary Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group. libretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion, ultimately yielding a primary amine (R-CH₂NH₂) after protonation during workup. libretexts.org This transformation converts the cyano group into an aminomethyl group.

While cycloaddition reactions involving nitriles are known, they are less common than for alkenes or alkynes. nih.gov The nitrile group can potentially act as a dienophile in Diels-Alder reactions or participate in [2+3] cycloadditions with 1,3-dipoles like azides to form tetrazoles, though these reactions often require high temperatures or specific activation.

One of the most important transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. chemistrysteps.combyjus.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H₂SO₄ or HCl), the nitrile nitrogen is first protonated, activating the carbon for nucleophilic attack by water. lumenlearning.com This initially forms an imidic acid, which tautomerizes to an amide intermediate. chemistrysteps.com Under the reaction conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com

Base-Catalyzed Hydrolysis: With aqueous base (e.g., NaOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Protonation of the resulting anion leads to the amide intermediate, which is then hydrolyzed further to a carboxylate salt. libretexts.org A final acidification step is required to obtain the free carboxylic acid.

The amide can sometimes be isolated as the final product if milder reaction conditions are used. lumenlearning.com Therefore, the nitrile group of this compound serves as a precursor to both amides and carboxylic acids, significantly expanding its synthetic potential.

Reactivity of the Difluorinated Aromatic Core

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents. The nitrile (-CN) group is strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). Conversely, the hydrazinyl (-NHNH2) and fluoro (-F) groups are electron-donating through resonance and electron-withdrawing via induction. This complex electronic environment governs the outcomes of various chemical transformations.

Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for compounds like this compound, where the fluorine atoms can act as leaving groups, particularly when activated by electron-withdrawing groups. The positions ortho and para to the strongly deactivating nitrile group are susceptible to nucleophilic attack.

While specific studies on this compound are limited, the reactivity can be inferred from analogous difluorinated aromatic compounds. For instance, in related difluorobenzonitrile derivatives, nucleophilic substitution often occurs at the fluorine position para to the nitrile group due to the strong activation provided by the cyano group and potentially less steric hindrance compared to the ortho position.

Common nucleophiles employed in such reactions include amines, alkoxides, and thiols. The reaction with amines would lead to the formation of the corresponding amino-substituted benzonitriles, which are valuable intermediates in medicinal chemistry. Similarly, reactions with alkoxides or thiols would yield ether or thioether derivatives, respectively.

NucleophilePotential ProductReaction Conditions (Inferred)
Primary/Secondary Amine (R¹R²NH)2-Fluoro-5-(substituted amino)-4-hydrazinylbenzonitrile or 5-Fluoro-2-(substituted amino)-4-hydrazinylbenzonitrilePolar aprotic solvent (e.g., DMF, DMSO), elevated temperature
Alkoxide (R-O⁻)2-Fluoro-5-alkoxy-4-hydrazinylbenzonitrile or 5-Fluoro-2-alkoxy-4-hydrazinylbenzonitrileCorresponding alcohol as solvent, base (e.g., NaH, K₂CO₃)
Thiolate (R-S⁻)2-Fluoro-5-(alkyl/arylthio)-4-hydrazinylbenzonitrile or 5-Fluoro-2-(alkyl/arylthio)-4-hydrazinylbenzonitrilePolar aprotic solvent, base (e.g., K₂CO₃, Et₃N)

This table presents potential substitution reactions based on the general reactivity of activated difluorinated aromatic compounds. Specific experimental data for this compound is not widely available in the public domain.

Modifications of the Fluorine Substituents

Beyond complete displacement, the fluorine substituents on the aromatic ring of this compound can potentially undergo other modifications, although such reactions are less common than SNAr.

One theoretical possibility is palladium-catalyzed cross-coupling reactions. While C-F bond activation is generally more challenging than that of other halogens, advancements in catalyst design have enabled such transformations on certain fluoroarenes. These reactions could allow for the introduction of various carbon-based functionalities, such as alkyl, aryl, or vinyl groups, in place of the fluorine atoms. However, the presence of the nucleophilic hydrazinyl group could complicate these reactions by potentially coordinating with the metal catalyst.

Another area of interest is the partial reduction or hydrodefluorination of the aromatic ring, which would replace a fluorine atom with a hydrogen atom. This transformation is typically achieved using specific reducing agents or catalytic hydrogenation under harsh conditions.

Reaction TypePotential ReagentsPotential ProductChallenges
Palladium-Catalyzed Cross-CouplingOrganoboron, organotin, or organozinc reagents; Pd catalyst and ligandAlkyl/Aryl/Vinyl-substituted fluoro-4-hydrazinylbenzonitrileC-F bond activation difficulty; potential catalyst inhibition by the hydrazinyl group
HydrodefluorinationStrong reducing agents (e.g., metal hydrides) or catalytic hydrogenationMonofluoro-4-hydrazinylbenzonitrileHarsh reaction conditions; potential reduction of the nitrile or hydrazinyl group

This table outlines potential modifications of the fluorine substituents based on modern synthetic methodologies. The successful application of these methods to this compound would require empirical investigation.

Iv. Advanced Spectroscopic and Structural Characterization Techniques in Research

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of 2,5-Difluoro-4-hydrazinylbenzonitrile, distinct signals corresponding to the aromatic protons and the hydrazinyl group protons are expected. The two aromatic protons are in different chemical environments and would likely appear as complex multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The protons of the hydrazinyl group (-NHNH₂) would typically appear as broader signals and their chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct resonances, one for each carbon atom in the unique electronic environments of the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the 115-120 ppm range. The aromatic carbons will show complex splitting patterns due to one-bond and two-bond couplings with the attached fluorine atoms (C-F coupling), which is a key feature in identifying fluorinated aromatic compounds.

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. diva-portal.org For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 5. These signals would appear as multiplets due to coupling with each other (F-F coupling) and with nearby aromatic protons (H-F coupling), providing definitive evidence for their substitution pattern on the benzene (B151609) ring. nih.govnih.gov

The following table summarizes the anticipated NMR data for this compound.

NucleusPredicted Chemical Shift (δ) in ppmExpected Multiplicity & Coupling
¹H6.8 - 7.5Multiplet (due to H-H and H-F coupling)
¹H4.0 - 6.0Broad Singlet (NH₂)
¹H7.0 - 8.5Broad Singlet (NH)
¹³C150 - 165Doublet (¹JCF)
¹³C115 - 120Singlet/Triplet (C≡N)
¹³C100 - 145Multiple Doublets/Triplets (Aromatic Carbons)
¹⁹F-110 to -140Multiplet (due to F-F and H-F coupling)

Vibrational Analysis and Functional Group Identification via Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is highly effective for identifying the functional groups present in a compound, as each group has a characteristic set of vibrational frequencies.

For this compound, the FT-IR spectrum would provide clear evidence for its key structural features. The sharp, intense absorption band characteristic of the nitrile group (C≡N) stretch is expected in the 2220-2260 cm⁻¹ region. The N-H stretching vibrations of the hydrazinyl group (-NHNH₂) would appear as one or two bands in the 3200-3500 cm⁻¹ range. The C-F bonds in the fluoroaromatic system give rise to strong absorption bands typically found in the 1100-1300 cm⁻¹ region. Additionally, vibrations corresponding to the aromatic C=C stretching and C-H bending would confirm the presence of the benzene ring.

The table below outlines the expected characteristic FT-IR absorption bands.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydrazinyl (N-H)Stretch3200 - 3500
Aromatic (C-H)Stretch3000 - 3100
Nitrile (C≡N)Stretch2220 - 2260
Aromatic (C=C)Stretch1450 - 1600
Hydrazinyl (N-H)Bend1590 - 1650
Fluoroaromatic (C-F)Stretch1100 - 1300

Investigation of Electronic Transitions and Absorption Properties using UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iq

The UV-Visible spectrum of this compound is determined by its chromophores: the substituted benzene ring, the nitrile group, and the hydrazinyl group. The aromatic ring gives rise to intense π→π* transitions. The nitrile group also contains a π system. The nitrogen atoms of the hydrazinyl group possess non-bonding (n) electrons, or lone pairs. The presence of these lone pairs allows for lower-energy n→π* transitions. slideshare.net The combination of these groups, particularly the electron-donating hydrazinyl group and the electron-withdrawing nitrile and fluoro groups on the aromatic ring, is expected to shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.

Key electronic transitions expected for this molecule are summarized below.

Type of Electronic TransitionInvolved OrbitalsExpected Absorption Wavelength (λ_max) Range (nm)
π → ππ bonding to π antibonding200 - 300
n → πn non-bonding to π antibonding280 - 400

Determination of Solid-State Molecular Conformation and Packing by X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of all atoms, as well as bond lengths, bond angles, and torsion angles. mdpi.com

A single-crystal X-ray diffraction analysis of this compound would provide definitive confirmation of its molecular structure. This analysis would verify the planarity of the benzene ring and the specific substitution pattern of the fluoro, hydrazinyl, and nitrile groups. Furthermore, it would reveal crucial information about the molecular packing in the crystal lattice. Intermolecular interactions, such as hydrogen bonds formed by the N-H protons of the hydrazinyl group with nitrogen atoms of adjacent molecules (from the nitrile or hydrazinyl groups), would be identified and characterized. These interactions are critical in governing the material's solid-state properties.

The key parameters that would be determined from an X-ray crystallographic study are listed in the following table.

ParameterInformation Provided
Crystal SystemThe basic symmetry of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com
Space GroupThe set of symmetry operations for the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe precise distances between bonded atoms (e.g., C-C, C-N, C-F, N-N, N-H).
Bond AnglesThe angles between adjacent chemical bonds (e.g., C-C-C, F-C-C).
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsThe geometry and distances of hydrogen bonds and other non-covalent packing forces.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound with high precision and to obtain structural information by analyzing the fragmentation patterns of the molecule. nih.gov

For this compound (C₇H₅F₂N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. The monoisotopic mass of this compound is 169.04515 Da. uni.lu In addition to the molecular ion, mass spectra often show adducts with ions like hydrogen ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion. The resulting fragment ions provide valuable clues about the molecule's structure. Likely fragmentation pathways for this compound could include the loss of the hydrazinyl group (-NHNH₂), the nitrile group (-CN), or smaller neutral molecules like HCN.

The following table includes predicted m/z values for the molecular ion with various common adducts, based on publicly available data. uni.lu

Ion SpeciesFormulaPredicted Mass-to-Charge (m/z)
[M+H]⁺[C₇H₆F₂N₃]⁺170.05243
[M+Na]⁺[C₇H₅F₂N₃Na]⁺192.03437
[M+K]⁺[C₇H₅F₂N₃K]⁺208.00831
[M-H]⁻[C₇H₄F₂N₃]⁻168.03787

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure and molecular geometry of organic molecules. For 2,5-Difluoro-4-hydrazinylbenzonitrile, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular geometry in the gas phase. These calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms.

The electronic structure of this compound is significantly influenced by its substituents. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. Conversely, the hydrazinyl group (-NHNH2) and the nitrile group (-CN) have more complex electronic effects. The hydrazinyl group can act as a π-donor through resonance, while the nitrile group is a strong π-acceptor. DFT studies on similar hydrazine (B178648) derivatives have shown that the geometry can be optimized to a stable state, and the calculated structural parameters are in good agreement with experimental data where available. imist.mamdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative) Note: This table is illustrative and based on expected values from DFT calculations on analogous structures. Actual values would require specific computation.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-C (aromatic) 1.39 - 1.41
C-F ~1.35
C-N (nitrile) ~1.15
C-N (hydrazinyl) ~1.38
N-N (hydrazinyl) ~1.45
Bond Angles (°) C-C-C (aromatic) 118 - 122
C-C-F ~119
C-C-CN ~178
C-C-N (hydrazinyl) ~121
Dihedral Angles (°) C-C-N-N ~180 (for planarity)

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals in this compound provide critical information about its reactivity.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the benzene ring, reflecting the π-donating nature of the hydrazinyl substituent. The LUMO, in contrast, is anticipated to be distributed over the electron-deficient nitrile group and the fluorinated benzene ring, consistent with their electron-withdrawing characteristics.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both electron-donating (hydrazinyl) and electron-withdrawing (fluoro, nitrile) groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzonitrile (B105546), thereby enhancing its reactivity.

FMO analysis can also be used to predict the sites of electrophilic and nucleophilic attack. Electrophilic attack is likely to occur at positions where the HOMO has a high electron density, such as the nitrogen atoms of the hydrazinyl group or specific carbon atoms on the aromatic ring. Nucleophilic attack would be favored at sites where the LUMO is localized, such as the carbon atom of the nitrile group. Studies on other substituted benzonitriles have demonstrated the utility of FMO analysis in pinpointing reactive sites. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative) Note: This table is illustrative. Actual energy values would require specific computation.

Parameter Predicted Value (eV) Implication
HOMO Energy -6.0 to -7.0 Nucleophilic character, electron-donating ability
LUMO Energy -1.5 to -2.5 Electrophilic character, electron-accepting ability
HOMO-LUMO Gap 4.0 to 5.0 Chemical reactivity and kinetic stability

Prediction of Spectroscopic Parameters through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic parameters of molecules. For this compound, these methods can provide valuable insights into its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). mdpi.com Calculations on this compound would likely reveal electronic transitions in the UV region, corresponding to π→π* and n→π* transitions. The specific wavelengths of maximum absorption (λmax) would be influenced by the substituent effects on the electronic structure. The presence of the hydrazinyl group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to benzonitrile. TD-DFT calculations on aromatic molecules have shown good correlation with experimental data. soton.ac.uk

Vibrational frequencies can be calculated using DFT, which allows for the assignment of experimental infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), N-H stretching and bending modes of the hydrazinyl group, C-F stretching modes, and various aromatic C-C and C-H vibrations. Comparing calculated and experimental spectra can aid in the structural confirmation of the molecule. aip.org

Quantum chemical methods can also predict NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and coupling constants. mdpi.com These calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, are highly sensitive to the electronic environment of each nucleus. The calculated NMR parameters can be compared with experimental data to aid in the complete assignment of the NMR spectra and to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: This table is illustrative and based on typical values for similar functional groups.

Spectroscopy Parameter Predicted Value
UV-Vis (TD-DFT) λmax 280 - 320 nm
Infrared (DFT) ν(C≡N) ~2230 cm⁻¹
ν(N-H) 3200 - 3400 cm⁻¹
ν(C-F) 1100 - 1300 cm⁻¹
¹³C NMR (GIAO) δ(C≡N) ~118 ppm
δ(C-F) 150 - 165 ppm
¹⁹F NMR (GIAO) δ(F) -110 to -140 ppm

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. For this compound, computational studies could investigate various reactions involving the hydrazinyl and nitrile functionalities.

For instance, the reactivity of the hydrazinyl group in condensation reactions with carbonyl compounds could be explored. DFT calculations can be used to model the reaction pathway, identify the transition state for the formation of the corresponding hydrazone, and calculate the activation energy. This would provide insights into the reaction kinetics and the feasibility of the transformation. Mechanistic studies on the decomposition of hydrazine and its derivatives often employ DFT to analyze bond-breaking and bond-forming processes. rsc.org

Similarly, reactions involving the nitrile group, such as hydrolysis or reduction, can be studied computationally. Transition state theory, combined with the calculated activation energies, allows for the estimation of reaction rate constants. These theoretical investigations can help in understanding the reactivity of this compound and in designing synthetic routes to new derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in solution or in the solid state) and over time. mdpi.com MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations could be used to study the rotational dynamics of the hydrazinyl group and to identify the most stable conformations in different solvents. The simulations would also reveal the nature of intermolecular interactions, such as hydrogen bonding between the hydrazinyl group and solvent molecules or with other molecules of this compound. Studies on benzonitrile have used MD simulations to understand its local structure and orientational dynamics in the liquid phase. nih.govstanford.edu

Understanding these intermolecular interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and crystal packing. MD simulations can provide a dynamic picture of how this compound interacts with its environment, complementing the static picture provided by quantum chemical calculations.

Vi. Exploration of Biological and Medicinal Chemistry Applications

Design and Synthesis of 2,5-Difluoro-4-hydrazinylbenzonitrile-Derived Bioactive Compounds

The synthesis of bioactive hydrazones from this compound typically involves a straightforward condensation reaction with a variety of aldehydes or ketones. This reaction is a cornerstone of combinatorial chemistry, allowing for the creation of large libraries of derivatives for biological screening.

The general synthetic route involves dissolving the this compound precursor in a suitable solvent, such as ethanol, and adding a selected aldehyde or ketone, often with a few drops of an acid catalyst like acetic acid. nih.gov The mixture is then typically heated under reflux for a period ranging from a few hours to overnight. nih.gov Progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the resulting hydrazone derivative often precipitates out of the solution upon cooling and can be purified by recrystallization. mdpi.com

This versatile synthesis allows for the introduction of a wide range of substituents (R groups) by varying the aldehyde or ketone reactant. These substituents can include aromatic rings, heterocyclic systems, and aliphatic chains, each modulating the biological activity of the final compound. nih.gov The structural confirmation of these newly synthesized derivatives is routinely performed using modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. rsc.org

Assessment of Antimicrobial Activities

Hydrazone derivatives are a well-documented class of compounds possessing a broad range of antimicrobial activities. The presence of the azomethine group is considered crucial for their biological action. nih.gov The fluorinated phenylhydrazone scaffold is of particular interest as fluorine substitution can enhance the efficacy of these agents. nih.govbohrium.com

Derivatives of fluorinated hydrazones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com Studies on various hydrazone compounds have revealed their potential to inhibit the growth of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For instance, certain hydrazone-pyrazolone ligands, particularly those with fluorinated substituents, are thought to disrupt the bacterial cell membrane. rsc.org A review of fluorinated hydrazones highlighted a derivative with a 2,5-difluorophenyl substitution as being particularly effective. nih.gov The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

Compound TypeBacterial StrainMIC (μg/mL)Reference
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideStaphylococcus aureus ATCC 43300 (MRSA)3.91 researchgate.netmdpi.com
Thiazole-based Hydrazone (Compound 4b)Escherichia coli3.9 researchgate.net
Thiazole-based Hydrazone (Compound 4b)Bacillus subtilis3.9 researchgate.net

In addition to antibacterial properties, hydrazone derivatives have been extensively evaluated for their antifungal and antiviral activities.

Antifungal Activity: Many synthetic hydrazones show potent activity against a range of pathogenic fungi, including those affecting both humans and plants. nih.govnih.govmdpi.com Some phenylhydrazone derivatives have been found to be particularly effective against Candida albicans, a common cause of opportunistic fungal infections in humans. researchgate.net In the agricultural sector, certain 1,2,3-triazole phenylhydrazone derivatives have shown remarkable efficacy against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, with some compounds exhibiting potency comparable to commercial fungicides. rsc.org

Antiviral Activity: The antiviral potential of hydrazide and hydrazone derivatives has also been an area of active research. nih.gov While direct studies on this compound derivatives are limited, related fluorinated compounds have shown promise. For example, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, a compound with structural similarities, has demonstrated activity against herpes simplex virus types 1 and 2, including acyclovir-resistant strains.

Investigation of Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a critical area of medicinal chemistry, and hydrazone derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. mdpi.comacs.orgscielo.org.co

Numerous studies have demonstrated the potent in vitro cytotoxicity of hydrazone derivatives against a wide panel of human cancer cell lines. The efficacy is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. Research has shown that hydrazones derived from various precursors can exhibit IC50 values in the low micromolar and even nanomolar range, sometimes surpassing the potency of established chemotherapy drugs like cisplatin. mdpi.commdpi.com For instance, a study on dehydroabietic acid-based acylhydrazones found that a derivative featuring a 3,5-difluorobenzylidene moiety (compound 4w) was highly active against the HeLa cervical cancer cell line. mdpi.com Another study identified a hydrazide-hydrazone that strongly inhibited glioblastoma (LN-229) cell proliferation with an extremely low IC50 value of 0.77 µM. researchgate.netmdpi.com

Table 2: In Vitro Cytotoxicity (IC50) of Selected Hydrazone Derivatives Against Human Cancer Cell Lines

Compound TypeCancer Cell LineIC50 (µM)Reference
N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazideHeLa (Cervical Cancer)2.21 mdpi.com
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77 researchgate.netmdpi.com
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideHepG2 (Liver Cancer)7.81 mdpi.com
Etodolac-based Thiazolidinone Derivative (SGK 217)MDA-MB-231 (Breast Cancer)25-50 (effective range) nih.gov
N-acyl Hydrazone (Compound 7a)MCF-7 (Breast Cancer)7.52 acs.org

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. mdpi.com Hydrazone derivatives have been shown to trigger this process in cancer cells through various signaling pathways. waocp.org

Studies indicate that these compounds can initiate the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. This often involves the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. mdpi.com Furthermore, some hydrazones have been observed to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bak and activating key executioner enzymes such as caspases. acs.org

In addition to inducing apoptosis, certain hydrazone derivatives can modulate the cell cycle. waocp.org They can cause cancer cells to arrest at specific phases of the cell cycle, such as the G0/G1 or G2/M phases, thereby preventing their proliferation. waocp.org For example, treatment of A549 lung cancer cells with purine-hydrazone scaffolds led to a significant increase in the percentage of cells in the G2/M phase, indicating cell cycle arrest. nih.gov This dual ability to induce apoptosis and halt cell cycle progression makes these compounds promising candidates for further development in cancer therapy. nih.govnih.gov

Exploration of Non-Apoptotic Cell Death Mechanisms (e.g., Mitochondrial Dynamics Dysregulation)

While direct studies on this compound's effect on non-apoptotic cell death are not extensively documented, the broader class of hydrazone derivatives has been investigated for inducing cell death pathways beyond classical apoptosis. Non-apoptotic mechanisms, such as necroptosis, autophagic cell death, and pyroptosis, represent alternative routes to eliminate pathological cells. nih.gov A key area of interest is the dysregulation of mitochondrial dynamics, which involves the balance between mitochondrial fission and fusion. mdpi.com

Mitochondria are dynamic organelles, and the disruption of the equilibrium between their fusion (mediated by proteins like MFN1, MFN2, and OPA1) and fission (promoted by DRP1) can lead to mitochondrial dysfunction and trigger cell death. mdpi.comnih.gov Excessive mitochondrial fission is a hallmark of cellular stress and is implicated in various pathologies. nih.govresearchgate.net For instance, certain stimuli can trigger a regulated form of necrosis known as necroptosis, which may involve mitochondrial proteins like PGAM5 and the fission-related protein Drp-1. nih.gov Although the specific impact of this compound on these pathways remains to be elucidated, its structural components suggest a potential for interaction with cellular machinery that regulates mitochondrial health and non-apoptotic cell death, marking it as an area for future investigation.

Evaluation of Antioxidant and Free Radical Scavenging Properties

The antioxidant potential of compounds containing hydrazone and hydrazine (B178648) moieties has been a subject of significant research. These compounds can exert antioxidant effects by scavenging free radicals, which are implicated in the pathogenesis of numerous diseases. pensoft.net The activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. nih.govresearchgate.net

Studies on hydrazinobenzoic acid derivatives and hydroxybenzylidene hydrazines have demonstrated that the presence of the hydrazine or hydrazone group is crucial for their antioxidant capabilities. nih.govmdpi.com These groups can donate hydrogen atoms or electrons to stabilize free radicals. pensoft.netnih.gov For example, research on a series of N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines showed that the number and position of hydroxyl groups on the benzylidene ring significantly influenced the radical scavenging activity, with compounds having three hydroxyl groups being the most effective scavengers of DPPH and ABTS radicals. researchgate.netmdpi.com Similarly, studies on 4-hydrazinobenzoic acid derivatives found that compounds with hydrazine and isothiocyanate units exhibited potent antioxidant activity in both DPPH and ABTS assays. nih.gov

While specific data for this compound is limited, the presence of the hydrazinyl (-NHNH2) group suggests it may possess free radical scavenging properties. The electron-withdrawing nature of the fluorine atoms and the nitrile group could modulate this activity.

Table 1: Antioxidant Activity of Structurally Related Hydrazine/Hydrazone Compounds
Compound ClassAssayKey FindingsReference
Hydroxybenzylidene HydrazinesDPPH, ABTSCompounds with three hydroxyl groups were the most effective scavengers. researchgate.netmdpi.com
4-Hydrazinobenzoic Acid DerivativesDPPH, ABTS, FRAPHydrazine and isothiocyanate units largely contribute to antioxidant activity. nih.gov
3-Acylhydrazono-4-hydroxycoumarinsDPPH, Lipid PeroxidationDemonstrated capability to rapidly inactivate alkylperoxy radicals. mdpi.com

Assessment of Anti-inflammatory Activity

Inflammation is a physiological response to injury or infection that can become detrimental if dysregulated. nih.govnih.gov Hydrazones and their derivatives are a class of organic compounds known to exhibit a wide range of biological activities, including anti-inflammatory properties. nih.gov The anti-inflammatory potential of these compounds is often evaluated using models like the carrageenan-induced paw edema test in rodents. nih.govresearchgate.net

Research on various hydrazone derivatives has shown significant anti-inflammatory effects. For instance, a study on phthalic anhydride based benzylidene-hydrazide derivatives identified compounds with potent anti-inflammatory activity comparable to the standard drug diclofenac sodium. nih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways such as the TLR4/NF-κB pathway. nih.gov Given that the hydrazone scaffold is present in many anti-inflammatory agents, it is plausible that this compound or its derivatives could exhibit similar properties. The fluorine substituents on the benzene (B151609) ring may enhance this activity, as fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Enzyme Inhibition Studies (e.g., Glycogen Phosphorylase, Tyrosinase)

Glycogen Phosphorylase: Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose. nih.gov Inhibition of GP is being explored as a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output. nih.govnih.gov Various classes of compounds, including flavonoids and chromone derivatives, have been investigated as GP inhibitors. mdpi.com While there is no specific research available on the inhibition of glycogen phosphorylase by this compound, the pursuit of novel small molecule inhibitors for this enzyme is an active area of research. nih.govresearchgate.net The unique electronic and structural characteristics of this compound could make it a candidate for screening against GP.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a key role in melanogenesis (melanin production) and enzymatic browning in fruits and vegetables. nih.govnih.gov Inhibitors of tyrosinase are of great interest in the cosmetic industry as skin-lightening agents and in the food industry to prevent browning. nih.govresearchgate.net A wide variety of natural and synthetic compounds, including those with hydrazone structures, have been studied as tyrosinase inhibitors. nih.govnih.gov These inhibitors can act through different mechanisms, such as competitive, non-competitive, or mixed-type inhibition. mdpi.com The potential for this compound to act as a tyrosinase inhibitor has not been reported, but its structure warrants investigation, as related nitrogen-containing heterocyclic compounds have shown activity.

Table 2: Examples of Tyrosinase Inhibitor Classes and Mechanisms
Inhibitor ClassExampleInhibition MechanismReference
FlavonoidsMirkoinCompetitive nih.gov
IsoflavonoidsLupinalbinCompetitive nih.gov
Phenolic CompoundsOxyresveratrolNon-competitive mdpi.com
Sulfonyl Hydrazones(Not Specified)(Varies) mdpi.com

Comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing more potent and selective drugs. nih.govmdpi.com SAR studies explore how modifications to a molecule's structure affect its biological activity, while QSAR models use statistical methods to correlate chemical structure with biological potency. mdpi.comnih.gov

For the this compound scaffold, systematic SAR studies would involve modifying each part of the molecule:

Hydrazinyl Group: Conversion to various hydrazones by condensation with different aldehydes or ketones could explore how size, lipophilicity, and electronic properties of the substituent affect activity. researchgate.net

Benzonitrile (B105546) Ring: The positions and nature of the halogen substituents could be varied. For example, replacing fluorine with chlorine or bromine, or shifting their positions, would alter the electronic landscape of the ring. The nitrile group could be replaced with other electron-withdrawing groups like amides or esters.

Linking Moiety: If the hydrazinyl group is derivatized, the nature of the linker can be critical for activity.

QSAR models can then be developed using descriptors that quantify the physicochemical properties of these derivatives (e.g., topological, electronic, and steric parameters). mdpi.com Such models can predict the activity of novel, unsynthesized compounds, thereby saving time and resources in the drug discovery process. mdpi.comnih.gov For instance, QSAR studies on arylsulfonylhydrazones have successfully guided the design of novel breast cancer agents. mdpi.com Applying similar methodologies to derivatives of this compound could unlock its therapeutic potential across the biological activities discussed.

Vii. Materials Science and Advanced Functional Applications

Optoelectronic Applications of Benzonitrile (B105546) Derivatives

The benzonitrile scaffold is integral to the design of high-performance organic electronic materials. The presence of fluorine atoms and the cyano group significantly influences the electronic properties of these molecules, making them suitable for various optoelectronic applications.

Derivatives of fluorinated benzonitriles are actively researched for their use in Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.orgbohrium.com These materials are crucial for third-generation Organic Light-Emitting Diodes (OLEDs) as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govbohrium.com The design strategy for TADF molecules often involves linking electron-donating and electron-accepting units to achieve a small singlet-triplet energy gap (ΔEST). nih.gov

In this context, the 2,5-difluorobenzonitrile (B1295057) core can act as a potent electron-acceptor unit. The hydrazinyl group in 2,5-Difluoro-4-hydrazinylbenzonitrile can be used as a reactive handle to attach various electron-donor moieties, such as carbazole (B46965) or phenoxazine (B87303) units. rsc.orgbohrium.com This donor-acceptor (D-A) or donor-acceptor-donor' (D-A-D') architecture is fundamental for creating molecules with charge transfer characteristics essential for TADF. rsc.orgbohrium.com For instance, research on D-A-D' fluorinated benzonitrile compounds has demonstrated that they can exhibit dual charge transfer TADF emission. rsc.orgbohrium.com The synthesis of such emitters involves coupling the benzonitrile acceptor with donor molecules. A study on a donor–π–acceptor-type TADF emitter used a benzonitrile unit as a π-bridge between a fused rigid electron donor and a triazine acceptor, resulting in a device with high efficiency. bohrium.comrsc.org

Key characteristics of some TADF emitters based on benzonitrile and related structures are summarized below:

Emitter NameDonor MoietyAcceptor MoietyEQE (%)Emission ColorRef.
BzITz5H-benzo[d]benzo bohrium.comrsc.orgimidazo[1,2-a]imidazoleBenzonitrile merged triazine24.0- rsc.org
3,6_RTriphenylamineDibenzonitrile-substituted dipyrido[3,2-a:2′,3′-c]phenazine12.0Red nih.gov
oBFCzTrz5H-benzofuro[3,2-c]carbazole4,6-diphenyl-1,3,5-triazine (linked at ortho-position)>20Blue epa.gov
Ph-BPA-BPIPhenylamine–phenanthroimidazolePhenanthrene4.56Deep-Blue cityu.edu.hk
Py-BPA-BPIPhenylamine–phenanthroimidazolePyrene5.64Sky-Blue cityu.edu.hk

EQE: External Quantum Efficiency

Mechanofluorochromism, the change in fluorescence color in response to mechanical stimuli such as grinding or shearing, is a desirable property for applications in sensors and memory devices. Certain multifunctional benzonitrile derivatives have been shown to exhibit mechanofluorochromic luminescence (MCL). rsc.orgbohrium.com These changes in emission are often correlated with transitions between different solid-state packing structures, such as crystalline and amorphous phases. rsc.orgbohrium.com

In studies involving D-A-D' fluorinated benzonitrile compounds, mechanical stress and exposure to solvent vapor were found to induce changes in their luminescent properties. rsc.orgbohrium.com This stimuli-responsive behavior highlights the potential for developing materials based on the this compound scaffold that can be used for pressure sensing or security ink applications. The interplay of intermolecular interactions in the solid state, governed by the specific donor and acceptor units, dictates the nature and extent of the mechanofluorochromic shift. rsc.orgbohrium.com

The ultimate test for TADF and other emissive materials derived from benzonitriles is their performance within an OLED device. ontosight.ai The conjugated system and electron-withdrawing nature of the benzonitrile group can make these derivatives suitable for use as organic semiconductors in OLEDs. ontosight.ai

Utilization in Photoredox Catalysis and Photoactive Systems

The hydrazinyl group of this compound makes it and its derivatives interesting candidates for photoredox catalysis. Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. nih.gov Research has demonstrated the visible-light-induced direct C-H bond difluoroalkylation of aldehyde-derived hydrazones. nih.govresearchgate.net This process proceeds through an aminyl radical/polar crossover mechanism, where a single electron transfer (SET) process is key. nih.gov This indicates that the hydrazinyl moiety can be actively involved in photocatalytic cycles.

Furthermore, fluorinated benzonitriles can be used to synthesize other photoactive molecules. For instance, 2,4-Difluorobenzonitrile can be converted into a fluorinated phenyltetrazole. ossila.com Iridium complexes containing such fluorinated phenyltetrazole ligands have shown high photoluminescence quantum yields and are considered promising for use in photoredox catalytic reactions. ossila.com This suggests a pathway where this compound could be transformed into a ligand for a photoactive metal complex or used as a precursor for a purely organic photocatalyst.

Development as Molecular Building Blocks for Polymers and Advanced Materials

This compound serves as a versatile molecular building block for creating more complex functional materials. Fluorinated building blocks are highly sought after in materials science and medicinal chemistry because the inclusion of fluorine atoms can significantly alter a molecule's electronic properties, stability, and intermolecular interactions. ossila.commdpi.com

The compound possesses multiple reactive sites: the hydrazinyl group can undergo condensation reactions to form hydrazones or be incorporated into heterocyclic systems, while the fluorinated benzonitrile ring is susceptible to nucleophilic aromatic substitution. This multifunctionality allows it to be a precursor for a wide array of target molecules. For example, fluorinated benzonitriles are used in the synthesis of materials for drug discovery and OLEDs. ossila.com Similarly, difluoro-peroxides have been used as C2-building blocks for constructing functionalized indolizines. mdpi.com The reactivity of the hydrazinyl and difluorobenzonitrile moieties allows for its integration into polymeric structures, potentially leading to the development of advanced polymers with tailored optical, electronic, or thermal properties.

Sensing Applications and Chemo/Biosensor Development

The benzonitrile framework is a viable platform for the development of chemical sensors. By functionalizing the benzonitrile core with specific recognition units, it is possible to create molecules that exhibit a change in their optical properties, such as fluorescence, upon binding to a target analyte.

A study demonstrated that 4-(N,N-Dimethylamine)benzonitrile (DMABN) derivatives functionalized with boronic acid or boronate groups can act as fluorescent sensors for saccharides and fluoride (B91410) ions, respectively. rsc.org Upon binding with the analyte, these sensors showed observable changes in their fluorescence spectra. rsc.org This principle can be extended to derivatives of this compound. The hydrazinyl group can be used to link the molecule to a receptor unit designed to bind a specific chemical or biological target. The inherent fluorescence of the resulting conjugate could be modulated by the binding event, providing a detectable signal for sensing applications.

Viii. Future Directions and Emerging Research Avenues

Rational Design and Combinatorial Chemistry for Novel Derivative Libraries

The principles of rational drug design and combinatorial chemistry are pivotal for efficiently exploring the chemical space around the 2,5-Difluoro-4-hydrazinylbenzonitrile core. Rational design utilizes the understanding of a biological target's structure to design molecules that are predicted to bind with high affinity and selectivity. scienceopen.com Combinatorial chemistry, in contrast, enables the rapid synthesis of large numbers of diverse compounds, known as a library, which can then be screened for desired biological activity. nih.gov

Future research will likely focus on creating extensive libraries of derivatives by modifying the core structure at key positions. The hydrazinyl group (-NHNH2) is a particularly attractive site for modification, allowing for the formation of various hydrazones, amides, or heterocyclic rings. These modifications can systematically alter the compound's steric and electronic properties to optimize interactions with a biological target. The nitrile group (-CN) and the aromatic ring are also amenable to modification, though perhaps to a lesser extent.

Table 1: Hypothetical Combinatorial Library Design for this compound Derivatives

Modification Site Building Block Class Desired Outcome Example R-Groups
Hydrazinyl Group Aldehydes/Ketones Explore binding pocket interactions, modulate polarity Phenyl, Pyridyl, Thienyl, Cyclohexyl
Hydrazinyl Group Carboxylic Acids Introduce hydrogen bond donors/acceptors Acetic acid, Benzoic acid, Amino acids
Aromatic Ring Suzuki Coupling Partners Alter core scaffold, explore new vector space Boronic acids (e.g., Phenylboronic acid)
Nitrile Group Reduction/Hydrolysis Change key electronic features, introduce new functional groups Amine (CH2NH2), Carboxylic acid (COOH)

This systematic approach allows researchers to establish Structure-Activity Relationships (SAR), providing critical insights into which chemical features are essential for biological activity and guiding further optimization efforts. scienceopen.com

Integration with Nanotechnology for Targeted Delivery and Enhanced Functionality

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration without causing off-target effects. Nanotechnology offers a powerful solution by enabling the targeted delivery of drugs. nih.govnih.gov Future research on this compound derivatives will likely involve their integration with various nanocarrier systems to improve their pharmacokinetic profiles and therapeutic efficacy.

Encapsulating these compounds within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs), can protect them from premature degradation, improve their solubility, and allow for controlled release. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, thereby achieving active targeting. mdpi.com This approach increases the drug's concentration at the site of action while minimizing exposure to healthy tissues. nih.gov

Table 2: Potential Nanocarrier Systems for Derivatives of this compound

Nanocarrier Type Potential Advantage Functionalization Strategy
Liposomes Biocompatible, can carry both hydrophilic and hydrophobic drugs PEGylation for longer circulation, antibody conjugation for targeting
Polymeric Nanoparticles High stability, controlled release kinetics Surface modification with peptides or aptamers
Solid Lipid Nanoparticles Good biocompatibility, high drug loading Incorporation of targeting lipids into the outer shell
Magnetic Nanoparticles Can be guided to the target by an external magnetic field Coating with silica (B1680970) and functionalizing with targeting moieties

This integration of medicinal chemistry with nanotechnology represents a frontier in creating highly specific and effective therapeutic agents based on the this compound scaffold.

Advanced In Silico Screening and Artificial Intelligence in Drug Discovery

The use of computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing the drug discovery process by making it faster, cheaper, and more efficient. nih.govintuitionlabs.ai For this compound, these in silico methods can be applied at multiple stages of the development pipeline.

Initially, virtual libraries of thousands of hypothetical derivatives can be generated computationally. These virtual compounds can then be screened against a panel of biological targets using molecular docking simulations to predict their binding affinity and binding mode. nih.gov This process helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources.

Furthermore, AI and ML algorithms can be trained on existing chemical and biological data to build predictive models for various properties. nih.gov These models can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its potential for off-target effects, long before it is ever synthesized. nih.gov Generative AI models can even design entirely new molecules with optimized properties based on a desired pharmacological profile. nih.gov

Table 3: In Silico and AI Workflow for this compound Derivative Discovery

Stage Computational Tool/Method Objective
1. Library Design Combinatorial enumeration software Generate a large, diverse virtual library of derivatives
2. Hit Identification Molecular Docking / Virtual Screening Predict binding affinity to a specific biological target
3. Lead Optimization AI/ML Predictive Models Forecast ADMET properties (solubility, toxicity, etc.)
4. De Novo Design Generative Adversarial Networks (GANs) Design novel molecules with enhanced potency and selectivity

By leveraging these advanced computational approaches, the discovery and development of drug candidates derived from this compound can be significantly accelerated. intuitionlabs.ai

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The true therapeutic potential of the this compound scaffold may lie in its activity against novel biological targets or in previously unexplored therapeutic areas. The structural motifs present in the molecule—a fluorinated benzonitrile (B105546) and a hydrazinyl group—are found in compounds active against a wide range of diseases.

Future research should involve broad-based phenotypic screening, where libraries of derivatives are tested against various cell lines (e.g., cancer cells, pathogenic bacteria, viruses) to identify unexpected biological activity. Hits from these screens can then be subjected to target deconvolution studies to identify the specific protein or pathway responsible for the observed effect. This unbiased approach can uncover entirely new mechanisms of action and therapeutic applications.

Potential therapeutic areas to explore, based on the activities of related chemical structures, could include:

Oncology: Many kinase inhibitors and other anti-cancer agents feature fluorinated aromatic rings.

Autoimmune Diseases: Compounds targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) have shown promise in treating conditions such as rheumatoid arthritis. scienceopen.com

Infectious Diseases: Various heterocyclic compounds derived from hydrazines exhibit antibacterial and antiviral properties.

Systematic screening against diverse target classes, such as kinases, proteases, G-protein coupled receptors (GPCRs), and epigenetic targets, could reveal unexpected and valuable biological activities for derivatives of this compound.

Development of Sustainable and Environmentally Benign Synthetic Processes

As the pharmaceutical industry moves towards more environmentally responsible practices, the development of "green" chemistry processes is becoming increasingly important. Future research on this compound and its derivatives should not only focus on their therapeutic properties but also on how to synthesize them in a sustainable and environmentally benign manner.

This involves several key principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents, which are used in excess and generate more waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Research into novel synthetic pathways, such as those utilizing flow chemistry or biocatalysis (using enzymes to perform chemical transformations), could lead to more efficient, safer, and more sustainable methods for producing these compounds on a large scale. Comparing traditional batch synthesis with modern continuous flow processes could highlight significant improvements in yield, purity, and environmental impact.

Q & A

Q. What are the common synthetic routes for 2,5-Difluoro-4-hydrazinylbenzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves introducing a hydrazinyl group into a fluorinated benzonitrile precursor. A plausible route includes:

Substitution : Reacting 2,5-difluoro-4-nitrobenzonitrile with hydrazine hydrate under controlled pH and temperature (e.g., ethanol, 60–80°C) to replace the nitro group with hydrazine .

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) may reduce interfering functional groups while preserving the nitrile and hydrazine moieties .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of hydrazine to avoid over-substitution and side products.

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • NMR Spectroscopy : Confirm substitution patterns using ¹⁹F NMR (δ ~ -110 to -150 ppm for fluorinated aromatics) and ¹H NMR for hydrazine protons (δ 3–5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (C₇H₅F₂N₃, MW: 185.13 g/mol) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of the hydrazinyl group in this compound?

The ortho/para-directing nature of fluorine alters electron density in the aromatic ring, stabilizing intermediates during reactions like:

  • Cyclization : Formation of heterocycles (e.g., triazoles) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Condensation : Reaction with carbonyl compounds to generate hydrazones, useful in medicinal chemistry .
    Methodological Insight : Computational DFT studies (e.g., Gaussian software) can map electron distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for hydrazinylbenzonitrile derivatives?

Discrepancies may arise from:

  • Solubility Variability : Use standardized DMSO/water mixtures for bioassays to ensure consistent dissolution .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to compare in vitro vs. in vivo activity .
    Case Study : If one study reports antitumor activity while another does not, validate via dose-response curves (IC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Design a stability study with:

  • Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months.
  • Light Exposure : Compare amber vs. clear vials to assess photodegradation.
  • Analytical Endpoints : Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., oxidation to diazenes) .

Research Applications

  • Medicinal Chemistry : The hydrazine moiety enables synthesis of Schiff bases for antimicrobial or anticancer screening .
  • Materials Science : Fluorinated nitriles serve as precursors for thermally stable polymers .
  • Analytical Standards : Use as a reference compound in mass spectrometry libraries due to its unique fragmentation pattern .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-hydrazinylbenzonitrile
Reactant of Route 2
2,5-Difluoro-4-hydrazinylbenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.